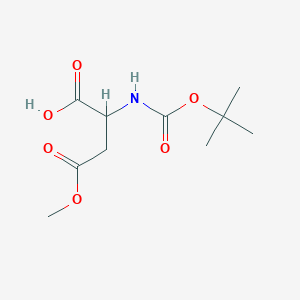

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid

Vue d'ensemble

Description

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in peptide synthesis and other organic transformations where selective protection and deprotection of functional groups are required.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water, under mild conditions .

Industrial Production Methods: Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters and can be scaled up for large-scale production .

Types of Reactions:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol. This deprotection step is crucial in peptide synthesis to reveal the free amine group for further coupling reactions.

Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid, oxalyl chloride in methanol.

Substitution Reagents: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Deprotected Amino Acid: The primary product formed after Boc deprotection is the free amino acid derivative.

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.

Applications De Recherche Scientifique

Peptide Synthesis

One of the primary applications of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is in the synthesis of peptides. The Boc protecting group allows for selective deprotection during peptide synthesis, facilitating the formation of complex peptide structures. This is particularly useful in synthesizing peptides that contain aspartic acid residues, which are integral to various biological functions.

Pharmaceutical Development

The compound's structure makes it a valuable intermediate in the development of pharmaceuticals. It can be used to create analogs of biologically active peptides and proteins, potentially leading to new therapeutic agents. For instance, modifications of aspartic acid derivatives have been explored for their roles in neurotransmission and metabolic processes.

Biochemical Studies

In biochemical research, this compound serves as a substrate for studying enzyme kinetics and mechanisms involving aspartate residues. Its ability to mimic natural substrates allows researchers to investigate enzyme activity and inhibition in various metabolic pathways.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Used as a building block for synthesizing peptides | Facilitates selective deprotection |

| Pharmaceutical Development | Intermediate for creating peptide analogs | Potential for new therapeutic agents |

| Biochemical Studies | Substrate for enzyme kinetics studies | Mimics natural substrates for research |

Case Study 1: Synthesis of Aspartate-containing Peptides

In a study published in Journal of Peptide Science, researchers utilized this compound to synthesize a series of aspartate-containing peptides. The Boc protecting group allowed for efficient coupling reactions while maintaining the integrity of sensitive functional groups. The resulting peptides exhibited enhanced biological activity compared to their unmodified counterparts.

Case Study 2: Drug Development

A pharmaceutical company reported the use of this compound in the development of a novel drug targeting neurodegenerative diseases. By modifying the aspartate residue with the Boc protecting group, they were able to enhance the drug's stability and bioavailability. Preclinical trials showed promising results in improving cognitive function in animal models.

Case Study 3: Enzyme Kinetics

Research conducted at a leading university involved using this compound as a substrate to study the kinetics of aspartate transaminase. The study revealed critical insights into enzyme mechanisms and provided data that could inform drug design targeting metabolic disorders.

Mécanisme D'action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in further chemical transformations, such as peptide bond formation .

Comparaison Avec Des Composés Similaires

N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.

Fmoc-protected amino acids: These compounds use the 9-fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and are an alternative to Boc-protected amino acids.

Uniqueness: 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid is unique due to its specific structure, which includes a methoxy group and a Boc-protected amine. This combination provides distinct reactivity and stability, making it particularly useful in selective organic synthesis and peptide chemistry .

Activité Biologique

2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, also known as Boc-DL-Asp(OMe)-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid

- CAS Number : 124184-67-4

- Molecular Formula : C10H17NO6

- Molecular Weight : 247.25 g/mol

- Physical Form : Powder

- Purity : >95% (HPLC)

Structural Information

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The methoxy and oxo groups contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its structural components that interact with various biological targets:

- Inhibition of Enzymatic Activity : The presence of the oxo group suggests potential inhibition of enzymes involved in metabolic pathways.

- Cellular Uptake and Transport : The methoxy group may enhance lipophilicity, facilitating cellular uptake.

- Modulation of Signaling Pathways : Preliminary studies indicate that the compound may influence signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

- Anticancer Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Comparative Biological Activity Table

Synthesis and Analytical Methods

The synthesis of this compound typically involves the following steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl chloride.

- Formation of the Oxobutanoic Acid Backbone : This is achieved through standard organic synthesis techniques involving condensation reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Analytical Techniques

The characterization of this compound is performed using various analytical methods:

- NMR Spectroscopy : Used to confirm the structure and purity.

- Mass Spectrometry : Provides molecular weight confirmation.

- HPLC : Ensures the purity and quantification of the compound.

Propriétés

IUPAC Name |

4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h6H,5H2,1-4H3,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPSMPYVXFVVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399368 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856417-64-6 | |

| Record name | 2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.